molecular formula C18H18O3S B12897979 (E)-3-Benzylidene-4-tosyltetrahydrofuran

(E)-3-Benzylidene-4-tosyltetrahydrofuran

Cat. No.: B12897979
M. Wt: 314.4 g/mol
InChI Key: OVVAPWRAECLDDO-LFIBNONCSA-N
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Description

(E)-3-Benzylidene-4-tosyltetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring substituted with a benzylidene group at the 3-position and a tosyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Benzylidene-4-tosyltetrahydrofuran typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or halohydrins.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between an aldehyde and the corresponding tetrahydrofuran derivative.

    Addition of the Tosyl Group: The tosyl group is added through a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: (E)-3-Benzylidene-4-tosyltetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted tetrahydrofuran derivatives.

Scientific Research Applications

(E)-3-Benzylidene-4-tosyltetrahydrofuran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-Benzylidene-4-tosyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    (E)-3-Benzylidene-4-methyltetrahydrofuran: Similar structure but with a methyl group instead of a tosyl group.

    (E)-3-Benzylidene-4-chlorotetrahydrofuran: Similar structure but with a chloro group instead of a tosyl group.

    (E)-3-Benzylidene-4-nitrotetrahydrofuran: Similar structure but with a nitro group instead of a tosyl group.

Uniqueness: (E)-3-Benzylidene-4-tosyltetrahydrofuran is unique due to the presence of the tosyl group, which imparts distinct chemical reactivity and potential biological activity. The tosyl group can act as a leaving group in substitution reactions, making the compound versatile in synthetic applications.

Properties

Molecular Formula

C18H18O3S

Molecular Weight

314.4 g/mol

IUPAC Name

(3E)-3-benzylidene-4-(4-methylphenyl)sulfonyloxolane

InChI

InChI=1S/C18H18O3S/c1-14-7-9-17(10-8-14)22(19,20)18-13-21-12-16(18)11-15-5-3-2-4-6-15/h2-11,18H,12-13H2,1H3/b16-11+

InChI Key

OVVAPWRAECLDDO-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C\2COC/C2=C\C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2COCC2=CC3=CC=CC=C3

Origin of Product

United States

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